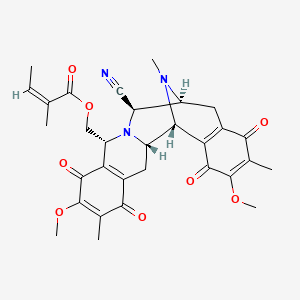
renieramycin M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
renieramycin M is a natural product found in Jorunna funebris with data available.
Q & A
Basic Research Questions
Q. What methodological approaches are used to isolate and characterize renieramycin M from marine sponges?
- Answer : Isolation typically involves organic solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques such as HPLC or TLC for purification. Structural elucidation employs mass spectrometry (e.g., ESI-MS with [M+H]+ at m/z 576.2399) and NMR spectroscopy. Marine sponges like Xestospongia sp. are common sources, with biomass optimization via phytoplankton feed to enhance yield .
Q. How do researchers validate the cytotoxic activity of this compound in cancer cell lines?
- Answer : Standard protocols include cell viability assays (e.g., MTT or SRB) across multiple doses (e.g., 0.1–10 µM) in cell lines such as HCT116 (colon cancer) and MDA-MB-435 (melanoma). Triplicate experiments ensure statistical rigor, with IC50 calculations using nonlinear regression models. Transcriptional profiling via microarrays (e.g., Affymetrix Human Genome Focus arrays) identifies mechanistic pathways .
Q. What criteria determine the selection of control groups in this compound efficacy studies?
- Answer : Controls include untreated cells, solvent-only groups (e.g., DMSO), and positive controls (e.g., doxorubicin). Exclusion criteria for cell lines involve contamination checks and mycoplasma testing. Statistical power analysis ensures sample sizes are sufficient to detect ≥50% inhibition with p < 0.05 .
Advanced Research Questions
Q. How do transcriptional profiles of this compound and jorunnamycin C compare in modulating cancer-related genes?
- Answer : Microarray analyses reveal high correlation (cosine coefficients: 0.66–0.76) in gene expression patterns between the two compounds. Both downregulate pro-survival genes (e.g., BCL2) and upregulate apoptosis markers (e.g., BAX) in MDA-MB-435 cells. Time-course experiments (4 h vs. 12 h) highlight dynamic transcriptional changes .
Table 1 : Cosine Coefficients of Transcriptional Similarity
| Cell Line | 4-h Treatment | 12-h Treatment |
|---|---|---|
| HCT116 | 0.66 | 0.57 |
| MDA-MB-435 | 0.74 | 0.76 |
Q. What experimental strategies resolve contradictions in reported IC50 values for this compound across studies?
- Answer : Discrepancies arise from variations in cell culture conditions (e.g., serum concentration), assay protocols (MTT vs. SRB), and compound purity (HPLC ≥95%). Meta-analyses should standardize data using normalized viability curves and report 95% confidence intervals. Cross-validation with clonogenic assays reduces false positives .
Q. How can biosynthesis of this compound be optimized in sponge cell cultures?
- Answer : Optimization involves modulating nutrient feeds (e.g., Chaetoceros phytoplankton), light exposure, and bioreactor parameters (pH 7.8–8.2, 25°C). Metabolomic tracking via LC-MS identifies precursor accumulation, while CRISPR-based editing of sponge symbionts enhances yield .
Q. Methodological Considerations
Q. What statistical methods are critical for analyzing this compound’s dose-response relationships?
- Answer : Nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) are preferred. Avoid reliance on p-values alone; report effect sizes (e.g., IC50 ± SEM) and use ANOVA for multi-group comparisons. False discovery rate (FDR) correction is mandatory for microarray data .
Q. How should researchers address batch variability in this compound isolation?
- Answer : Implement quality control protocols:
- Chemical : NMR purity checks (δH 0.8–6.5 ppm) and HPLC-DAD (λ = 254 nm).
- Biological : Reference standards for cytotoxicity in HCT116 cells.
Batch-to-batch variability ≤15% is acceptable .
Q. Data Interpretation & Reproducibility
Q. What steps ensure reproducibility in this compound’s gene expression studies?
- Answer : Follow MIAME guidelines: archive raw microarray data (e.g., GEO Accession), detail RNA extraction protocols (RIN ≥8), and use housekeeping genes (e.g., GAPDH) for normalization. Replicate experiments across independent labs to confirm transcriptional signatures .
Q. How do researchers distinguish primary vs. secondary mechanisms of action in this compound studies?
Properties
Molecular Formula |
C31H33N3O8 |
|---|---|
Molecular Weight |
575.6 g/mol |
IUPAC Name |
[(1R,2S,10R,12R,13S)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C31H33N3O8/c1-8-13(2)31(39)42-12-21-22-16(25(35)14(3)29(40-6)27(22)37)10-19-24-23-17(26(36)15(4)30(41-7)28(23)38)9-18(33(24)5)20(11-32)34(19)21/h8,18-21,24H,9-10,12H2,1-7H3/b13-8-/t18-,19-,20-,21-,24-/m0/s1 |
InChI Key |
QOGBZZDZYZICFV-NZDGDHNMSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC[C@H]1C2=C(C[C@@H]3N1[C@H]([C@@H]4CC5=C([C@H]3N4C)C(=O)C(=C(C5=O)C)OC)C#N)C(=O)C(=C(C2=O)OC)C |
Canonical SMILES |
CC=C(C)C(=O)OCC1C2=C(CC3N1C(C4CC5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)C#N)C(=O)C(=C(C2=O)OC)C |
Synonyms |
renieramycin M |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















